2-Methyl-6-(oxan-4-yloxy)pyridine
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Overview
Description
2-Methyl-6-(oxan-4-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and an oxan-4-yloxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(oxan-4-yloxy)pyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reaction proceeds with high selectivity and yields, making it a greener alternative to conventional batch processes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(oxan-4-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, such as nucleophilic substitution, where the oxan-4-yloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-(oxan-4-yloxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(oxan-4-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
4-Methyl-6-(oxan-4-yloxy)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
2-Methylpyridine: Lacks the oxan-4-yloxy group, making it less complex.
Pyridine Compounds with Antimicrobial and Antiviral Activities: Share similar biological activities but differ in their specific substituents and structural features.
Uniqueness: 2-Methyl-6-(oxan-4-yloxy)pyridine stands out due to its unique combination of a methyl group and an oxan-4-yloxy group on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-6-(oxan-4-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-3-2-4-11(12-9)14-10-5-7-13-8-6-10/h2-4,10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILALWMRVDNEJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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